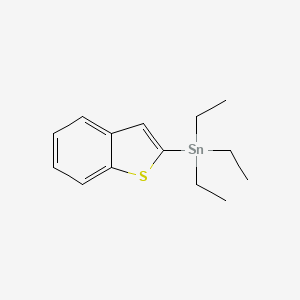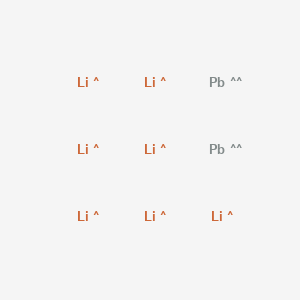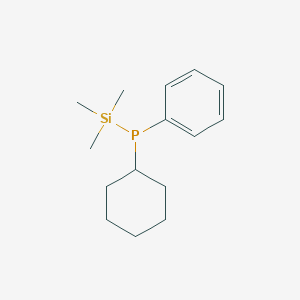![molecular formula C14H16O2 B14603806 1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene CAS No. 60512-48-3](/img/structure/B14603806.png)
1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene is an organic compound characterized by its unique structure, which includes an ethoxycyclopropyl group attached to an ethynyl moiety and a methoxybenzene ring
Méthodes De Préparation
The synthesis of 1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene typically involves multiple steps, starting with the preparation of the ethoxycyclopropyl precursor. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as ethyl diazoacetate. The resulting ethoxycyclopropane is then subjected to a Sonogashira coupling reaction with 4-methoxyiodobenzene in the presence of a palladium catalyst and a copper co-catalyst to yield the desired product .
Analyse Des Réactions Chimiques
1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like hydrogen gas for reduction. Major products formed from these reactions include carbonyl compounds, ethyl-substituted derivatives, and phenolic compounds.
Applications De Recherche Scientifique
1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecular architectures through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can form hydrogen bonds with suitable acceptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene can be compared with similar compounds such as:
4-Ethynylanisole: Similar structure but lacks the ethoxycyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Ethynyl-4-methoxybenzene: Similar structure but without the ethoxycyclopropyl group, leading to different reactivity and applications.
1-[(1-Ethoxycyclopropyl)ethynyl]benzene: Lacks the methoxy group, which affects its solubility and interaction with other molecules.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
60512-48-3 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
1-[2-(1-ethoxycyclopropyl)ethynyl]-4-methoxybenzene |
InChI |
InChI=1S/C14H16O2/c1-3-16-14(10-11-14)9-8-12-4-6-13(15-2)7-5-12/h4-7H,3,10-11H2,1-2H3 |
Clé InChI |
LNFYCGGUABKLOR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CC1)C#CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


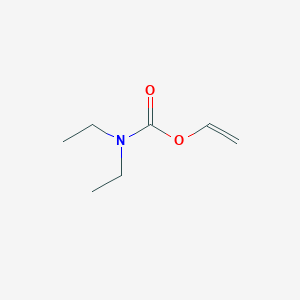
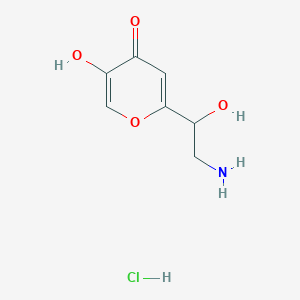
![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)


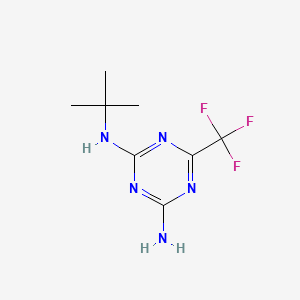
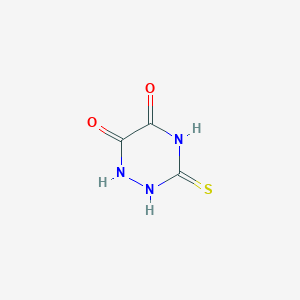
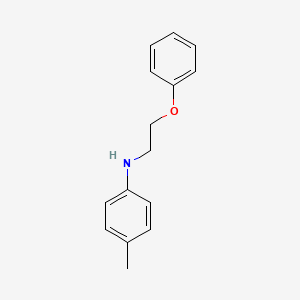
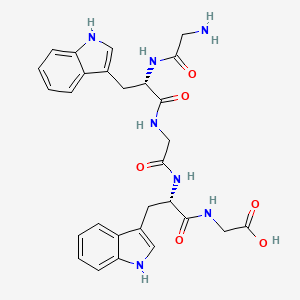
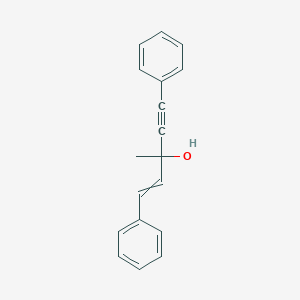
![{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride](/img/structure/B14603755.png)
